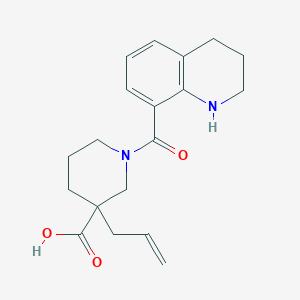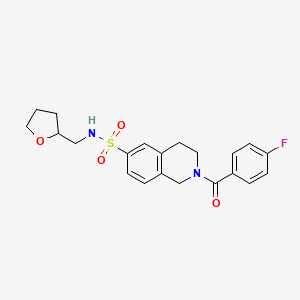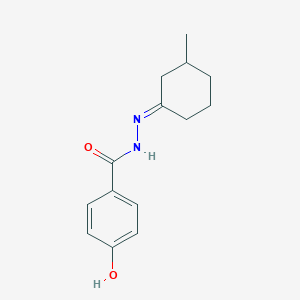![molecular formula C16H16ClNO3S B5514707 N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5514707.png)
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide compounds, including "N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide," typically involves a series of steps characterized by methods such as FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination. These methods facilitate the identification and characterization of the synthesized compounds, ensuring the accuracy of their molecular structures and chemical composition (Durgun et al., 2016).
Molecular Structure Analysis
The analysis of the molecular structure of sulfonamide compounds is crucial in understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography provide detailed insights into the crystalline structure and geometry, essential for predicting the compound's reactivity and interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, contributing to their diverse properties and applications. Studies on these compounds include their potential as antimicrobial agents and the mechanisms underlying their biological activity. The synthesis process and subsequent reactions play a significant role in determining the compound's efficacy and selectivity against different microbial strains (Murugavel et al., 2016).
Physical Properties Analysis
The physical properties of "this compound" and similar compounds are determined through various spectroscopic and computational methods. These properties, including molecular geometry, vibrational frequencies, and absorption wavelengths, are essential for understanding the compound's behavior in different environments and its suitability for specific applications (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds are closely linked to their structure and synthesis. Research into these compounds focuses on their reactivity, potential as inhibitors or activators in various biochemical pathways, and their interactions with biological targets. The detailed chemical analysis provides insights into the mechanisms of action and potential therapeutic applications (Murugavel et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide, along with related compounds, has been a subject of synthesis and characterization studies in the context of exploring new chemical entities with potential applications. For instance, the synthesis and molecular structure, along with spectroscopic characterization of a sulfonamide compound closely related to this compound, have been detailed, highlighting the compound's crystalline structure and its in vitro cytotoxicity study against various tumor cells (Durgun et al., 2016).
Electronic Transport Mechanism
Research has also delved into the electronic transport mechanisms in thin films of polymers prepared by reactions involving bis(4-chlorophenyl)sulfone, showcasing the semiconducting properties of these polymers and establishing correlations between the properties and chemical structures (Rusu et al., 2007).
Potential Antimicrobial Agent
Another study synthesized a compound similar to this compound and evaluated it as a potential antimicrobial agent, showing good to moderate activity against bacterial and fungal pathogens. This highlights the potential of such compounds in the development of new antimicrobial agents (Murugavel et al., 2016).
Alzheimer’s Disease Drug Candidates
Compounds structurally related to this compound have been synthesized and evaluated as new drug candidates for Alzheimer’s disease, with enzyme inhibition activity against acetylcholinesterase being a key focus. This research points to the therapeutic potential of such compounds in neurodegenerative disease treatment (Rehman et al., 2018).
Quantum Chemical Studies
Quantum chemical studies on compounds similar to this compound have explored their potential as anti-carcinogenic agents, providing insights into their molecular interactions and stability, which are crucial for drug design and development (Otuokere & Amaku, 2015).
Molecular Docking Studies
Molecular docking studies have been conducted on tetrazole derivatives containing sulfonamide groups to understand their interactions within the active sites of enzymes. Such studies are essential for designing molecules with specific biological activities, including those related to this compound (Al-Hourani et al., 2015).
Wirkmechanismus
Target of Action
It is known that zinc, the primary component of this compound, plays a crucial role in various biological processes . It is involved in the regulation of cellular homeostasis and has been increasingly recognized for its role in disease development .
Mode of Action
Zinc, as a component of this compound, is known to interact with a wide range of structures and functions within the cell . Zinc fingers, for instance, have identified functions in several diseases and are increasingly recognized as drug targets . The replacement of Zn(II) by another metal ion in zinc fingers is one of the most prominent methods of inhibition .
Biochemical Pathways
ZINC00114835 likely affects multiple biochemical pathways due to the involvement of zinc in numerous biological processes. Zinc is essential as a catalytic, structural, and regulatory ion and is involved in homeostasis, immune responses, oxidative stress, apoptosis, and aging . .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound play a crucial role in its bioavailability and efficacy .
Result of Action
It is known that zinc, as a component of this compound, plays a crucial role in cell proliferation, survival/death, and dna repair mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, salinity is a significant environmental factor that regulates the aggregation, dissolution, and toxicity of zinc oxide nanoparticles . .
Biochemische Analyse
Biochemical Properties
N-(3-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and multifaceted, involving a range of biochemical processes
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These effects include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-5-7-15(8-6-12)22(20,21)10-9-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAFCZYBDGUIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323910 | |
| Record name | N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
428851-18-7 | |
| Record name | N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)
![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)
![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)